molecular formula C22H37N3O10 B14858158 Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-

Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-

Cat. No.: B14858158
M. Wt: 503.5 g/mol
InChI Key: DMJVSLQIPZGUTN-MIUGBVLSSA-N
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Description

Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Common reagents used in these synthetic routes include acetylating agents, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts, specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

  • N-(3-aminopropyl)pentanamide
  • N-(2-acetylamino)-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranosylamine

Uniqueness: Pentanamide, N-(3-aminopropyl)-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C22H37N3O10

Molecular Weight

503.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(3-aminopropylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H37N3O10/c1-13(26)25-19-21(34-16(4)29)20(33-15(3)28)17(12-32-14(2)27)35-22(19)31-11-6-5-8-18(30)24-10-7-9-23/h17,19-22H,5-12,23H2,1-4H3,(H,24,30)(H,25,26)/t17-,19-,20+,21-,22-/m1/s1

InChI Key

DMJVSLQIPZGUTN-MIUGBVLSSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCN)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCN)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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